3-Bromo-5-iodoaniline chemical properties and structure
3-Bromo-5-iodoaniline chemical properties and structure
An In-Depth Technical Guide to 3-Bromo-5-iodoaniline: Properties, Synthesis, and Applications in Modern Organic Synthesis
Executive Summary
3-Bromo-5-iodoaniline is a tri-functional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Characterized by the presence of an amine group, a bromine atom, and an iodine atom on a benzene ring, it offers multiple points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds makes this molecule particularly valuable for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. It places special emphasis on its application as a key intermediate for researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, including novel pharmaceutical agents and advanced materials.
Molecular Structure and Physicochemical Properties
Structural and Chemical Identifiers
3-Bromo-5-iodoaniline is a disubstituted aniline with halogen atoms at the meta positions relative to the amino group. This substitution pattern dictates its chemical behavior and synthetic potential.
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IUPAC Name : 3-bromo-5-iodoaniline[1]
Chemical Structure
Caption: 2D Structure of 3-Bromo-5-iodoaniline.
Physicochemical Data
The following table summarizes key computed and experimental properties of 3-Bromo-5-iodoaniline, which are critical for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Weight | 297.92 g/mol | [1] |
| Monoisotopic Mass | 296.86501 Da | [1][4] |
| Density (Predicted) | 2.292 g/cm³ | [3] |
| Boiling Point (Predicted) | 335.5 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 156.7 °C | [3] |
| pKa (Predicted) | 2.56 ± 0.10 | [3] |
| XLogP3 (Predicted) | 2.6 | [1][4] |
| Refractive Index (Predicted) | 1.715 | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Bromo-5-iodoaniline.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution pattern, each aromatic proton will appear as a triplet or a doublet of doublets, with small coupling constants (J-values) characteristic of meta-coupling. The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy : The spectrum will display six unique signals for the aromatic carbons, as the molecule is unsymmetrical. The carbons bonded to the electronegative bromine and iodine atoms (C-Br and C-I) will be significantly shifted.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) with a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M⁺ and M+2), which is a clear diagnostic feature for the presence of a single bromine atom.
For advanced analysis, such as the identification of trace impurities generated during synthesis, hyphenated techniques like LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance) can be employed for rapid separation and structural elucidation.[5][6]
Synthesis and Purification
The synthesis of polysubstituted anilines like 3-Bromo-5-iodoaniline often requires a multi-step approach involving the protection of the reactive amine group, followed by sequential electrophilic aromatic substitution.
A Plausible Synthetic Workflow
A common strategy for synthesizing specifically substituted anilines begins with a commercially available precursor, followed by carefully chosen halogenation and functional group manipulation steps. One potential route could start from 3,5-dibromoaniline, involving a halogen exchange reaction, or from 3-bromoaniline via diazotization followed by iodination. The multi-step synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene from aniline provides a robust template for the logic involved.[7][8][9] This process typically involves:
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Acetylation : Protection of the highly activating amino group of an aniline precursor as an acetanilide to moderate its reactivity and direct subsequent substitutions.
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Halogenation : Sequential introduction of halogen atoms onto the aromatic ring. The order is critical and is dictated by the directing effects of the substituents.
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Hydrolysis : Deprotection of the acetamido group to regenerate the aniline.
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Further Halogenation/Modification : Introduction of the final halogen, often via methods like Sandmeyer reaction or using reagents like iodine monochloride.[7][9]
Caption: A simplified proposed synthetic workflow for 3-Bromo-5-iodoaniline.
General Experimental Protocol (Illustrative)
The following is an illustrative protocol for an iodination step, based on methodologies for similar compounds.[9]
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Dissolution : Dissolve the aniline precursor (e.g., 4-bromo-2-chloroaniline) in glacial acetic acid with stirring.
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Reagent Addition : Slowly add a solution of iodine monochloride (ICl) in acetic acid to the mixture.
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Heating : Heat the reaction mixture on a steam bath (e.g., to ~80-90 °C) for a specified period to drive the reaction to completion.
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Quenching : Cool the solution and add a quenching agent, such as aqueous sodium bisulfite, to destroy any excess ICl.
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Precipitation : Add water to precipitate the crude product.
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Isolation & Purification : Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-5-iodoaniline lies in the orthogonal reactivity of its three functional groups.
The Amine Moiety
The primary amine is a versatile functional group. It can act as a nucleophile, undergo diazotization, or be converted into a wide range of other functionalities such as amides and sulfonamides. However, in the context of drug development, the aniline motif is often considered a "structural alert" due to its potential for metabolic activation by Cytochrome P450 enzymes into reactive quinone-imine species, which can lead to toxicity.[10] This is a critical consideration for medicinal chemists using this scaffold.
Sequential Cross-Coupling Reactions
The most significant feature for synthetic chemists is the presence of two different halogen atoms. The carbon-iodine bond is weaker and more reactive towards oxidative addition with transition metal catalysts (like palladium) than the carbon-bromine bond. This differential reactivity allows for highly selective, sequential cross-coupling reactions.
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First Coupling (at Iodine) : A reaction such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination can be performed selectively at the C-I position under milder conditions, leaving the C-Br bond intact.
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Second Coupling (at Bromine) : The resulting product can then undergo a second, distinct cross-coupling reaction at the C-Br position, typically under more forcing conditions (e.g., different ligand, higher temperature).
This stepwise approach enables the precise and controlled construction of complex, unsymmetrically substituted aromatic compounds from a single starting material.[11][12]
Caption: Workflow for sequential cross-coupling reactions.
Applications in Research and Drug Development
3-Bromo-5-iodoaniline is a valuable intermediate in the synthesis of a wide range of target molecules.
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Pharmaceutical Intermediates : As a building block, it provides a scaffold for creating libraries of complex molecules for high-throughput screening.[] Its structure allows for the exploration of chemical space around a central aniline core, which is a common motif in many biologically active compounds.[10][14]
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Agrochemicals : Similar to pharmaceuticals, the scaffold can be used as a precursor for new herbicides, insecticides, and fungicides.[11]
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Advanced Materials : The ability to introduce different functional groups via sequential cross-coupling makes it a useful starting material for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over the molecular structure is essential for tuning electronic and photophysical properties.[11]
Safety and Handling
3-Bromo-5-iodoaniline is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |
Handling and Storage Recommendations
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eye wash stations and safety showers should be readily available.[2]
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If dust is generated, a NIOSH-approved respirator may be necessary.[15]
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The material may be light-sensitive and should be stored accordingly.[2]
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Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[2]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.[2]
Conclusion
3-Bromo-5-iodoaniline is a strategically important chemical intermediate whose value is derived from its unique trifunctional nature. The combination of an amine and two different, orthogonally reactive halogens provides a powerful platform for the synthesis of complex, polysubstituted aromatic molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile starting point for building novel molecular architectures with precisely controlled functionality. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to leveraging its capabilities effectively and safely.
References
Click to expand
- SynQuest Laboratories, Inc. (n.d.). 3-Bromo-5-iodoaniline Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480388, 3-Bromo-5-iodoaniline.
- PubChemLite. (n.d.). 3-bromo-5-iodoaniline (C6H5BrIN).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline.
- Thermo Fisher Scientific. (n.d.). 3-Bromoaniline Safety Data Sheet.
- Sigma-Aldrich. (2014). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Guidechem. (n.d.). 3-BROMO-5-YODOANILINA 31948-87-5 wiki.
- Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene.
- BLD Pharm. (n.d.). 31948-87-5|3-Bromo-5-iodoaniline.
- Fisher Scientific. (2024). Safety Data Sheet.
- Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12271, 3-Iodoaniline.
- Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE.
- Shatskikh, S. A., et al. (2018). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.
- Jamnik, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1).
- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
- BOC Sciences. (n.d.). Applications of Pharmaceutical Intermediates in Drug Development: From Lab to Industry.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- X-Mol. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - products - page1602.
- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - products - page1566.
- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - page444.
Sources
- 1. 3-Bromo-5-iodoaniline | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - 3-bromo-5-iodoaniline (C6H5BrIN) [pubchemlite.lcsb.uni.lu]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 8. scribd.com [scribd.com]
- 9. medium.com [medium.com]
- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
